molecular formula C14H10N2 B3050285 11H-isoindolo[2,1-a]benzimidazole CAS No. 248-72-6

11H-isoindolo[2,1-a]benzimidazole

Cat. No.: B3050285
CAS No.: 248-72-6
M. Wt: 206.24 g/mol
InChI Key: KXALWURUWCCXLJ-UHFFFAOYSA-N
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Description

11H-isoindolo[2,1-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a fused ring system that includes both isoindole and benzimidazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-isoindolo[2,1-a]benzimidazole typically involves the reaction of o-phenylenediamine with phthalic anhydride. This reaction was first reported by Thiele and Falk in 1906 . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions generally involve heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

11H-isoindolo[2,1-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:

These compounds share a similar fused ring system but differ in the specific functional groups attached to the core structure.

Properties

IUPAC Name

11H-isoindolo[2,1-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11-10(5-1)9-16-13-8-4-3-7-12(13)15-14(11)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXALWURUWCCXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329841
Record name 11H-isoindolo[2,1-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-72-6
Record name 11H-isoindolo[2,1-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-isoindolo[2,1-a]benzimidazole
Reactant of Route 2
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Reactant of Route 3
11H-isoindolo[2,1-a]benzimidazole
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are the common synthetic routes to obtain 11H-isoindolo[2,1-a]benzimidazole derivatives?

A1: One common synthetic approach utilizes o-alkynylbenzaldehydes and o-diaminobenzenes as starting materials. This one-pot reaction allows for the selective synthesis of 11-arylmethylidene-11H-isoindolo[2,1-a]benzimidazoles. []

Q2: Are there any reviews summarizing the current knowledge on 11H-isoindolo[2,1-a]benzimidazoles?

A2: Yes, a comprehensive review on 11H-isoindolo[2,1-a]benzimidazoles is available. This review likely covers various aspects of these compounds, including their synthesis, properties, and potential applications. []

Q3: What is the structural difference between this compound and Benzotriazolo[1,2-a]benzotriazole?

A3: While specific details on the structural differences require further investigation, a research paper titled "this compound (16) to Benzotriazolo[1,2-a]benzotriazole (16)" likely explores this topic. It may delve into the transformation or relationship between these two compounds. []

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